molecular formula C6H5ClN4 B176215 6-Chloro-2-methyl-9H-purine CAS No. 100859-35-6

6-Chloro-2-methyl-9H-purine

Cat. No.: B176215
CAS No.: 100859-35-6
M. Wt: 168.58 g/mol
InChI Key: KKTMNZXPLHVDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methyl-9H-purine is a heterocyclic organic compound that belongs to the purine family. It contains a purine ring with a chlorine atom at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-methyl-9H-purine can be synthesized through several methods. One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . Another method includes the reaction of 6-chloropurine with iodomethane in the presence of a base like methylmagnesium chloride in tetrahydrofuran at 0°C, followed by heating the mixture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as potassium cyanide (KCN) for cyanation reactions.

    Bases: Such as methylmagnesium chloride for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation of this compound can yield 6-cyano-2-methyl-7H-purine .

Scientific Research Applications

6-Chloro-2-methyl-9H-purine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various purine derivatives.

    Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in studying DNA and RNA functions.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes involved in nucleic acid metabolism . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Chloro-2-methyl-9H-purine include:

    6-chloropurine: A closely related compound with a chlorine atom at the 6-position but without the methyl group.

    2-amino-6-chloropurine: Another related compound with an amino group at the 2-position instead of a methyl group.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a methyl group on the purine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

6-chloro-2-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTMNZXPLHVDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419921
Record name 6-chloro-2-methyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100859-35-6
Record name 6-chloro-2-methyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Chloropurine (dried over phosphorus pentoxide, 1.13 g), MBTG (3.87 g) and freshly-dried potassium carbonate (1.5 g) are stirred in anhydrous propylene carbonate (30 ml) at room temperature for 24 hours. The dark mixture is filtered and purified by column chromatography over silica 100 g) eluting with a 0-80% gradient of ethyl acetate in chloroform. The main fraction (other than unreacted 6-chlorpurine) is dried and recrystallized from boiling ethanol to yield methyl 6-chloropurine-9-(2',3',4'-tri-O-acetyl-β-D-glucopyranuronate (312 mg) and benzylamine (171 μl) are heated together in 1-butanol (13.5 ml) at 100° C. for 1 hour. The solid dissolves readily to give a clear yellow solution. Most of the butanol is removed under vacuum to yield a whitish solid which is shaken with 5% sodium hydroxide in 50% aqueous ethanol (25 ml) for 1-2 hours at room temperature. After neutralization, the product is dried under vacuum to remove traces of butanol. Crude BA9GN sodium salt is then purified by reverse-phase chromatography as in Method 1.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.